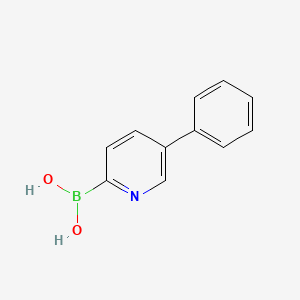

(5-Phenylpyridin-2-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-フェニルピリジン-2-イル)ボロン酸は、ピリジン環にボロン酸基が結合し、さらにフェニル基で置換された有機ホウ素化合物です。

2. 製法

合成経路と反応条件: (5-フェニルピリジン-2-イル)ボロン酸の合成は、通常、ピリジン誘導体のボリル化によって行われます。 一般的な方法の1つは、ビス(ピナコラート)ジボロン(B2pin2)をホウ素源とし、パラジウム触媒を用いる宮浦ボリル化です . 反応条件は、一般的に不活性雰囲気下、酢酸カリウムなどの塩基とテトラヒドロフラン(THF)などの溶媒が含まれます .

工業的製造方法: ボロン酸の工業的製造では、多くの場合、同様のボリル化技術が採用されますが、規模が大きくなります。連続フロー反応器の使用により、プロセスの効率とスケーラビリティを向上させることができます。 さらに、ボロン酸試薬の回収とリサイクルは、プロセスをより費用対効果の高いものにすることができます .

3. 化学反応解析

反応の種類: (5-フェニルピリジン-2-イル)ボロン酸は、以下を含むさまざまな種類の化学反応を起こします。

鈴木・宮浦カップリング: これは、パラジウム触媒の存在下、ボロン酸がアリールまたはビニルハライドと反応して炭素-炭素結合を形成する、広く使用されている反応です.

一般的な試薬と条件:

鈴木・宮浦カップリング: パラジウム触媒、塩基(例:炭酸カリウム)、および溶媒(例:エタノールまたは水).

主な生成物:

鈴木・宮浦カップリング: ビアリール化合物.

酸化: フェノール.

置換: さまざまな置換ピリジン誘導体.

4. 科学研究での応用

(5-フェニルピリジン-2-イル)ボロン酸は、科学研究で数多くの応用があります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyridin-2-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction conditions generally include a base such as potassium acetate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of boronic acids often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of boronic acid reagents can make the process more cost-effective .

化学反応の分析

Types of Reactions: (5-Phenylpyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often facilitated by the presence of a base.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Bases like sodium hydroxide or potassium tert-butoxide.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

(5-Phenylpyridin-2-yl)boronic acid has numerous applications in scientific research:

作用機序

(5-フェニルピリジン-2-イル)ボロン酸のさまざまな反応における作用機序は、通常、ボロン酸エステル中間体の形成に関与しています。 鈴木・宮浦カップリングでは、ボロン酸はパラジウム触媒と反応してパラジウム-ボロン錯体を形成し、次にアリールハライドとトランスメタル化して目的のビアリール生成物を形成します . ボロン酸基は、ジオールとの可逆的な共有結合を通じて、さまざまな生化学的経路に影響を与える、生物学的分子と相互作用することもできます .

類似化合物:

フェニルボロン酸: 構造は似ていますが、ピリジン環がないため、特定の反応では汎用性が低くなります.

ピリジニルボロン酸: 2-ピリジニルボロン酸や3-ピリジニルボロン酸などの化合物では、ピリジン環を共有しますが、ボロン酸基の位置が異なります.

独自性: (5-フェニルピリジン-2-イル)ボロン酸は、フェニル環とピリジン環の両方があるため、独自の性質を持っています。これにより、反応性が向上し、単純なボロン酸と比較して幅広い用途が可能になります .

類似化合物との比較

Phenylboronic Acid: Similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.

Pyridinylboronic Acids: Compounds like 2-pyridinylboronic acid and 3-pyridinylboronic acid share the pyridine ring but differ in the position of the boronic acid group.

Uniqueness: (5-Phenylpyridin-2-yl)boronic acid is unique due to the presence of both a phenyl and a pyridine ring, which enhances its reactivity and allows for a broader range of applications compared to simpler boronic acids .

特性

分子式 |

C11H10BNO2 |

|---|---|

分子量 |

199.02 g/mol |

IUPAC名 |

(5-phenylpyridin-2-yl)boronic acid |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8,14-15H |

InChIキー |

HVUAHPMCYBPPHJ-UHFFFAOYSA-N |

正規SMILES |

B(C1=NC=C(C=C1)C2=CC=CC=C2)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol](/img/structure/B11902626.png)

![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)

![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)

![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)